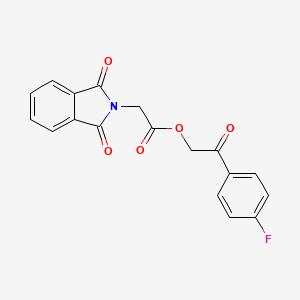

![molecular formula C21H14N2O2S B2379206 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate CAS No. 477862-90-1](/img/structure/B2379206.png)

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

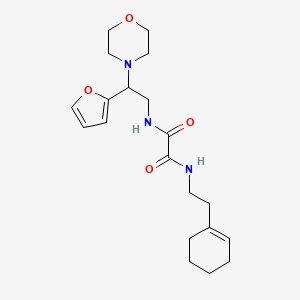

“4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate” is a chemical compound with the molecular formula C21H14N2O2S . It is also known as Phenol, 4-[4-(2-thienyl)-2-pyrimidinyl]-, 1-benzoate .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of “4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate” consists of 21 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 358.41 .Chemical Reactions Analysis

The chemical reactions involving “4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate” are typically nucleophilic substitutions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Optoelectronic Materials

The compound 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate and its derivatives exhibit a wide range of applications in various scientific fields. One notable area is their use in synthesizing optoelectronic materials. Quinazolines and pyrimidines, closely related to this compound, are integral in creating luminescent molecules and chelate compounds, which are vital for photo- and electroluminescence. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Particularly, the inclusion of pyrimidine fragments into π-extended conjugated systems is significant for creating novel optoelectronic materials, with applications in organic light-emitting diodes and nonlinear optical materials (Lipunova et al., 2018).

Anti-Inflammatory and Antihypertensive Properties

Several derivatives of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate exhibit anti-inflammatory and antihypertensive properties. For instance, certain thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity (Tozkoparan et al., 1999). Additionally, thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution have been synthesized and evaluated for their antihypertensive effects, showing potent activity as antihypertensive agents (Russell et al., 1988).

Cancer Therapeutics and Antiproliferative Effects

Derivatives of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate have been explored for their potential in cancer therapeutics. Specifically, certain thieno[2,3-d]pyrimidine derivatives have been identified as novel selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. These compounds, like the potent VEGFR3 inhibitor 38k, have shown significant inhibitory effects on the proliferation and migration of cancer cells and could be promising therapeutic agents for metastatic breast cancer (Li et al., 2021).

Pharmacokinetic Studies and Drug Analysis

The compound and its derivatives have been subjected to pharmacokinetic studies and drug analysis to understand their behavior in biological systems. For instance, TA-0201, a novel orally active non-peptide antagonist for endothelin receptors and structurally related to our compound of interest, has been studied using liquid chromatography tandem mass spectrometry. This method was effectively used to determine the concentrations of TA-0201 and its metabolites in plasma and various tissues (Ohashi et al., 1999).

Wirkmechanismus

While the specific mechanism of action for “4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate” is not mentioned in the search results, pyrimidine-based compounds are generally known to exhibit various pharmacological effects . They often function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Zukünftige Richtungen

The future directions for “4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate” and similar compounds could involve further exploration of their pharmacological effects . There may also be interest in developing new synthesis methods and studying the structure-activity relationships of these compounds .

Eigenschaften

IUPAC Name |

[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-21(16-5-2-1-3-6-16)25-17-10-8-15(9-11-17)20-22-13-12-18(23-20)19-7-4-14-26-19/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZPGFMFPMJBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

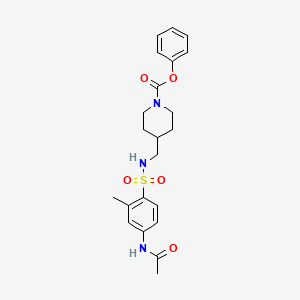

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)

![Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate](/img/structure/B2379126.png)

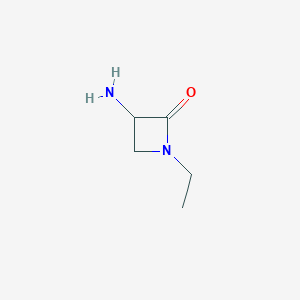

methanone](/img/structure/B2379129.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

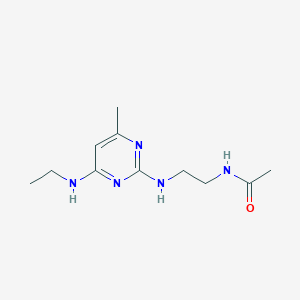

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)